molecular formula C14H22N2O3 B2817344 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide CAS No. 1333708-39-6

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide

Cat. No.: B2817344
CAS No.: 1333708-39-6
M. Wt: 266.341
InChI Key: ZAEJVBHHPGBKIL-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide is a synthetic organic compound with the molecular formula C14H22N2O3 and a molecular weight of 266.341 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a cyano group and a pentanamide moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}pentanamide typically involves multiple steps, starting from readily available precursors One common route involves the reaction of 1,4-dioxaspiro[45]decan-8-one with a suitable amine to introduce the cyano groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound shares the spirocyclic structure but has different substituents, leading to distinct chemical properties and applications.

    1,4-Dioxaspiro[4.5]decan-8-yl Benzoate: Another similar compound with a benzoate group instead of the cyano and pentanamide moieties.

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound features an azaspiro structure, which introduces nitrogen into the ring system.

Uniqueness

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-3-4-12(17)16-13(11-15)5-7-14(8-6-13)18-9-10-19-14/h2-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEJVBHHPGBKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCC2(CC1)OCCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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